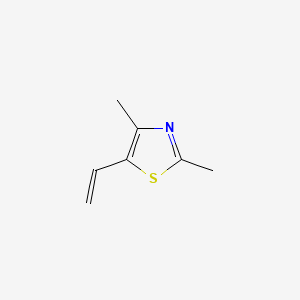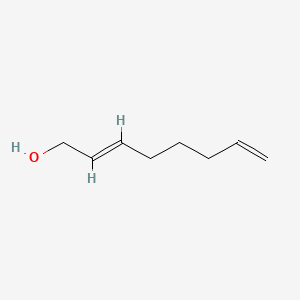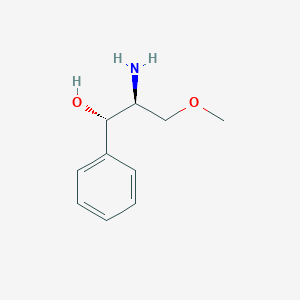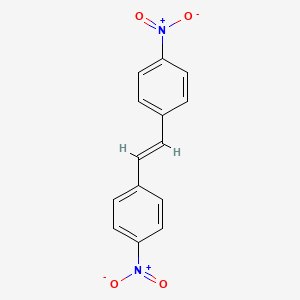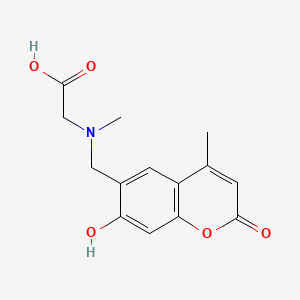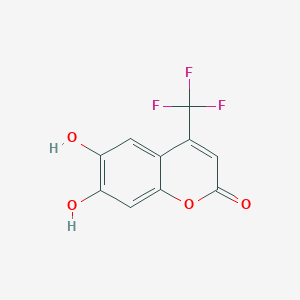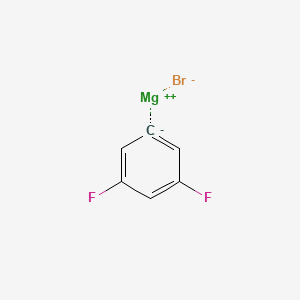
3,5-Difluorophenylmagnesium bromide
描述
3,5-Difluorophenylmagnesium bromide is a Grignard reagent with the chemical formula F2C6H3MgBr. It is commonly used in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its applications in various chemical reactions and industrial processes .
作用机制
Target of Action
3,5-Difluorophenylmagnesium bromide is a Grignard reagent . It primarily targets organic compounds with electrophilic sites, such as carbonyl groups in aldehydes and ketones .
Mode of Action
The this compound, as a Grignard reagent, interacts with its targets through a nucleophilic addition reaction . The magnesium-bromide fragment acts as a strong nucleophile, attacking the electrophilic carbon in the carbonyl group . This results in the formation of a new carbon-carbon bond, effectively adding the 3,5-difluorophenyl group to the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific target molecules it interacts with. It has been used as a starting material in the synthesis of cis-2-phenyl-1-amino-cyclopentanes as ampa receptor potentiators . It has also been used to prepare copper(I) complexes, which are used as luminescent guest molecules in organic light-emitting diodes (OLEDs) .
Pharmacokinetics
As a grignard reagent, it is known to be highly reactive and sensitive to moisture . These properties would likely impact its bioavailability if it were to be used in a biological context.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific molecules it is used to modify. For example, in the synthesis of cis-2-phenyl-1-amino-cyclopentanes, the addition of the 3,5-difluorophenyl group could potentially enhance the potency of these compounds as AMPA receptor potentiators .
Action Environment
The action of this compound is highly sensitive to environmental factors. It is air and moisture sensitive, reacting violently with water . Therefore, it must be handled under an inert atmosphere and stored at low temperatures . These factors can significantly influence the compound’s reactivity, efficacy, and stability.
生化分析
Biochemical Properties
3,5-Difluorophenylmagnesium bromide plays a crucial role in biochemical reactions, primarily as a nucleophile in Grignard reactions. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The compound’s reactivity is attributed to the presence of the magnesium atom, which enhances its nucleophilicity. In biochemical contexts, this compound can interact with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The nature of these interactions involves the transfer of the phenyl group to electrophilic centers on biomolecules, leading to the formation of new carbon-carbon bonds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of proteins involved in signaling pathways. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to act as a nucleophile in biochemical reactions. At the molecular level, this compound can form covalent bonds with electrophilic centers on biomolecules, such as carbonyl groups in proteins and nucleic acids. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, this compound can inhibit the activity of enzymes by forming stable adducts with their active sites, thereby preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to air and moisture, which can lead to its degradation and loss of reactivity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can result in alterations in cellular metabolism and gene expression. These changes are often associated with the formation of stable adducts with biomolecules, leading to persistent modifications in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range leads to a marked increase in adverse effects. These toxic effects are often related to the compound’s reactivity and its ability to form stable adducts with biomolecules .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, this compound can interact with cytochrome P450 enzymes, affecting the metabolism of other compounds and altering metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, facilitating its uptake and accumulation in target cells. Additionally, binding proteins can influence the localization and distribution of this compound within cells, affecting its availability for biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of the compound within cells can determine its effects on cellular processes and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: 3,5-Difluorophenylmagnesium bromide is synthesized through the reaction of 3,5-difluorobromobenzene with magnesium in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
3,5-Difluorobromobenzene+Mg→3,5-Difluorophenylmagnesium bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 3,5-Difluorophenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile and attacks electrophilic carbon atoms. It is also involved in substitution reactions, particularly with carbonyl compounds, to form alcohols.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Copper(I) Complexes: Used to prepare luminescent guest molecules in organic light-emitting diodes (OLEDs).
Cyclopentanes: Involved in the synthesis of cis-2-phenyl-1-amino-cyclopentanes as AMPA receptor potentiators
Major Products:
Alcohols: Formed from reactions with aldehydes and ketones.
Copper(I) Complexes: Used in OLEDs.
Cyclopentanes: Used in medicinal chemistry
科学研究应用
3,5-Difluorophenylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.
Biology: Involved in the synthesis of biologically active molecules, such as AMPA receptor potentiators.
Medicine: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of luminescent materials for OLEDs and other electronic devices
相似化合物的比较
- 3,4-Difluorophenylmagnesium bromide
- 3,5-Dimethylphenylmagnesium bromide
- 3,4,5-Trifluorophenylmagnesium bromide
- 3-Fluorophenylmagnesium bromide
Comparison: 3,5-Difluorophenylmagnesium bromide is unique due to the presence of two fluorine atoms at the 3 and 5 positions on the phenyl ring. This substitution pattern influences its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers distinct advantages in the synthesis of specific pharmaceutical intermediates and luminescent materials .
属性
IUPAC Name |
magnesium;1,3-difluorobenzene-5-ide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNUHMQSOMLVGM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C=C1F)F.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2Mg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380888 | |
| Record name | Magnesium bromide 3,5-difluorobenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62351-47-7 | |
| Record name | Magnesium bromide 3,5-difluorobenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,5-Difluorophenylmagnesium bromide in the synthesis of hyperbranched poly(arylene ether sulfone)s?
A1: this compound acts as a Grignard reagent in the synthesis of an AB2 monomer, a crucial building block for hyperbranched poly(arylene ether sulfone)s (HB PAES). [] The compound reacts with 4-methoxyphenylsulfonyl chloride to form 3,5-difluoro-4′-methoxydiphenyl sulfone, which is then deprotected to yield the desired AB2 monomer, 3,5-difluoro-4′-hydroxydiphenyl sulfone. This monomer is then polymerized to create the HB PAES.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


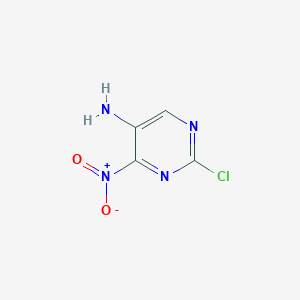


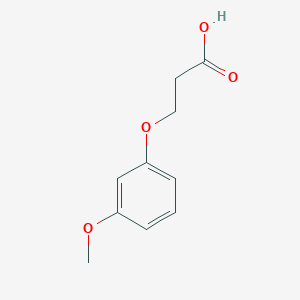
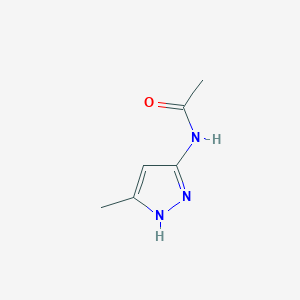
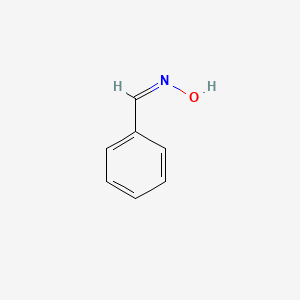
![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1588114.png)
